
Pyrazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidine-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazolidine-3-carboxylic acid can be synthesized through several methodsThis reaction typically requires acidic or basic conditions and can be facilitated by catalysts such as metal salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Pyrazolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which pyrazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- Pyrrolidine-3-carboxylic acid
- Pyrrolidine-4-carboxylic acid
Uniqueness
Pyrazolidine-3-carboxylic acid is unique due to the presence of two nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine analogs.
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c7-4(8)3-1-2-5-6-3/h3,5-6H,1-2H2,(H,7,8) |
InChI Key |
VNUORQWNUXXHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


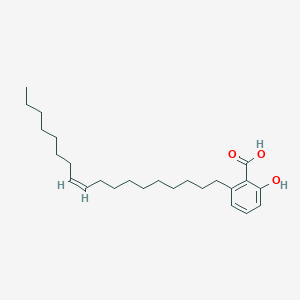
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
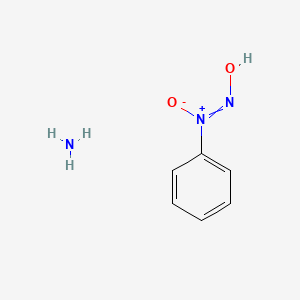

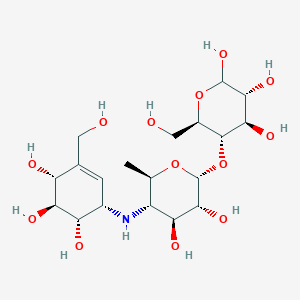

![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
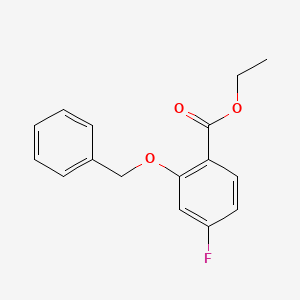
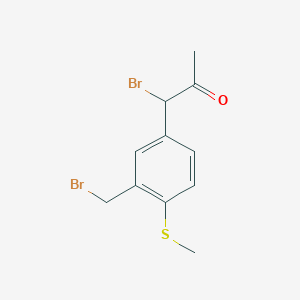
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
